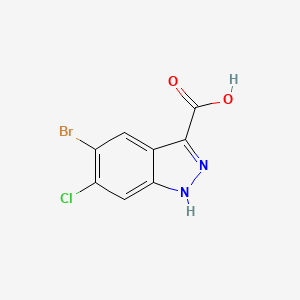

5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDBWICHJLRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of properties such as solubility, acidity (pKa), and lipophilicity is paramount, as these parameters collectively govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3][4] This document synthesizes available data with established analytical methodologies, offering both a data repository and a practical guide for researchers. Detailed, field-proven protocols for the experimental determination of these key properties are provided, underpinned by the scientific rationale for each procedural step. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the evaluation and progression of indazole-based compounds as potential therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry.[5] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The introduction of a carboxylic acid at the 3-position provides a critical handle for various chemical transformations and interactions with biological targets.[5][6] Furthermore, the strategic placement of halogen atoms, such as bromine and chlorine, on the bicyclic core can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity.

The specific compound, this compound, combines these features, making its thorough physicochemical characterization a prerequisite for any drug discovery program. Properties like solubility, pKa, and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its potential for oral bioavailability and overall clinical success.[2][4][7] Poor physicochemical properties are a leading cause of attrition in drug development, making their early and accurate assessment a cornerstone of modern pharmaceutical research.[7]

Molecular Profile and Core Identifiers

A clear identification of the molecule is the foundation of any scientific investigation. The key structural and identifying information for this compound is summarized below.

Chemical Structure:

(Simplified 2D representation)

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₄BrClN₂O₂ | |

| Molecular Weight | 275.49 g/mol | Calculated |

| CAS Number | Not readily available | [8] |

| Appearance | Expected to be a solid at room temperature | [6] |

Note: A specific CAS number for the 5-bromo-6-chloro derivative was not found in the search results. The properties are inferred from related structures like 5-bromo-1H-indazole-3-carboxylic acid.

Critical Physicochemical Properties and Experimental Determination

This section delves into the most influential physicochemical properties, explaining their relevance and providing robust protocols for their experimental measurement.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical factor influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[2][4] For oral drugs, a compound must first dissolve in the gut lumen before it can be absorbed into the bloodstream. Low solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[9][10]

Expected Properties: Given the presence of a carboxylic acid group, the solubility of this compound is expected to be highly pH-dependent. In acidic environments (low pH), the carboxylic acid will be protonated and less soluble. In neutral to basic environments (higher pH), it will deprotonate to the more soluble carboxylate form. The two halogen atoms contribute to the molecule's lipophilicity, which will generally decrease its intrinsic aqueous solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[11]

Methodology:

-

Preparation: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a series of glass vials.[11]

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a predetermined period (24 to 72 hours) to ensure equilibrium is reached.[9][12][13] The presence of undissolved solid must be visually confirmed at the end of the incubation.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a 0.22 µm filter that does not bind the compound.[9]

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent to fall within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]

-

Reporting: The final solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate for each condition.[11]

Acidity and Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[14] This parameter is crucial as it dictates the charge state of a drug at different physiological pH values, which in turn affects its solubility, membrane permeability, and binding to its target.[2][15] For an acidic compound like this one, the pKa will govern its dissolution in the stomach (low pH) versus the intestine (higher pH).

Expected Properties: The primary acidic center is the carboxylic acid group. A secondary, much weaker acidic proton is on the indazole nitrogen. The carboxylic acid pKa is expected to be in the range of 3-5. The electron-withdrawing effects of the bromine and chlorine atoms will likely lower the pKa slightly compared to the unsubstituted indazole-3-carboxylic acid, making it a stronger acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.[15] If determining an acidic pKa, first acidify the solution to a low pH (e.g., pH 2.0) with a standardized HCl solution.[15]

-

Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).[15]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]

-

Validation: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[1][2] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.

Expected Properties: The presence of two large halogen atoms (Br and Cl) and the aromatic ring system will contribute significantly to the molecule's lipophilicity, resulting in a relatively high LogP value. However, at pH 7.4, the carboxylic acid will be deprotonated and ionized, which will dramatically increase its aqueous affinity and thus lower the LogD value compared to the LogP.

Experimental Protocol: LogP/LogD Determination by Reverse-Phase HPLC

While the shake-flask method can be used, RP-HPLC offers a faster, more efficient, and less material-intensive alternative for estimating lipophilicity.[19][20] The method relies on the correlation between a compound's retention time on a hydrophobic column and its known LogP value.

Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[21]

-

Standard Analysis: Inject the mixture of standard compounds and record their retention times (t_R). Calculate the retention factor (k) for each standard.

-

Calibration Curve: Plot the known LogP values of the standards against their calculated log k values. A linear regression of this plot yields the calibration curve.[21]

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log k.

-

LogP Calculation: Interpolate the log k of the test compound onto the calibration curve to determine its LogP value.[22]

-

LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH. The same procedure is then followed.

Visualization of Experimental Workflows

Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, rendered using DOT language, outline the core workflows described above.

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for determining the pKa value.

Synthesis and Data Interpretation

The physicochemical data for this compound paint a picture of a classic acidic drug candidate.

-

Solubility Profile: Its low intrinsic solubility will be significantly enhanced at the higher pH of the small intestine, which is beneficial for oral absorption. However, poor solubility in the acidic environment of the stomach could be a limiting factor.

-

Ionization State: With an expected pKa around 3-4, the compound will be predominantly in its ionized, more soluble carboxylate form at physiological pH 7.4. While this aids solubility, the negative charge can hinder passive diffusion across lipid cell membranes.

-

Lipophilicity Balance: The high intrinsic lipophilicity (LogP) is tempered by ionization at physiological pH (LogD at 7.4). This balance is critical; the molecule must be soluble enough to be available for absorption but lipophilic enough to partition into and cross cell membranes to reach its target.[2]

These properties suggest that formulation strategies, such as the use of salts or enabling excipients, may be necessary to optimize the delivery and bioavailability of this compound. The data gathered through the described protocols provide the essential foundation for such formulation development and for building predictive models of in vivo performance.

Conclusion

This guide has detailed the critical physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. A proactive approach to characterizing solubility, pKa, and lipophilicity is not merely a data collection exercise; it is a fundamental component of risk mitigation in drug discovery.[7] By understanding and quantifying these parameters early, research teams can better predict the ADME profile of a compound, identify potential liabilities, and design rational strategies to overcome them, ultimately increasing the probability of developing a successful therapeutic agent.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. This compound CAS#: 1467062-18-5 [m.chemicalbook.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ecetoc.org [ecetoc.org]

- 22. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid: A Technical Guide

Introduction

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, a halogenated derivative of the versatile indazole scaffold, represents a class of compounds with significant potential in medicinal chemistry. The indazole ring is a bioisostere of indole, and its derivatives are known to exhibit a wide range of biological activities. The introduction of bromine and chlorine substituents can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data. Instead, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of self-validating data.

Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on the methodologies for acquiring and interpreting the necessary spectroscopic data. We will leverage data from the closely related and well-characterized compound, 5-bromo-1H-indazole-3-carboxylic acid, as an illustrative example to predict and understand the spectral features of our target molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. Below is a diagram of this compound, highlighting the key structural features that will be interrogated by various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to observe exchangeable protons (e.g., -COOH and -NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 16 ppm.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

-

2D NMR (Optional but Recommended): To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals for the two aromatic protons and the two exchangeable protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal at very low field. |

| ~13.5 | broad singlet | 1H | -NH | The indazole N-H proton is also deshielded and its chemical shift can be concentration and temperature dependent. |

| ~8.3 | singlet | 1H | H-4 | This proton is adjacent to the electron-withdrawing bromine at C5 and the indazole ring system, leading to a downfield shift. The lack of adjacent protons results in a singlet. |

| ~7.8 | singlet | 1H | H-7 | This proton is ortho to the nitrogen atom and meta to the chlorine atom, resulting in a downfield shift. It is expected to be a singlet due to the absence of vicinal protons. |

Illustrative Example: ¹H NMR Data for 5-bromo-1H-indazole-3-carboxylic acid

For comparison, the reported ¹H NMR data for the related compound, 5-bromo-1H-indazole-3-carboxylic acid, in DMSO-d₆ is as follows: δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[1] This data shows the characteristic downfield signals for the -COOH and -NH protons, as well as the aromatic protons. The introduction of a chlorine atom at the 6-position in our target molecule is expected to simplify the aromatic region to two singlets and shift their positions.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| ~142 | C-3 | The carbon bearing the carboxylic acid group is deshielded. |

| ~140 | C-7a | A quaternary carbon in the aromatic system. |

| ~128 | C-6 | The carbon attached to the chlorine atom will be deshielded. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~122 | C-3a | Another quaternary carbon in the aromatic system. |

| ~115 | C-7 | Aromatic CH carbon. |

| ~113 | C-5 | The carbon attached to the bromine atom will be deshielded, but the effect is less pronounced than chlorine in ¹³C NMR. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the KBr press.

-

Place a small amount of the solid sample on the ATR crystal and apply pressure.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, N-H, C=O, and C-X bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |

| ~3200 | N-H stretch | The indazole N-H stretch is often a sharp to moderately broad peak. |

| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group. |

| ~1600, ~1450 | C=C stretch (aromatic) | Medium to strong absorptions from the indazole ring. |

| ~1250 | C-O stretch (carboxylic acid) | A strong absorption associated with the carboxylic acid C-O bond. |

| Below 1000 | C-Cl and C-Br stretches | These absorptions are typically in the fingerprint region and can be difficult to assign definitively without comparative analysis. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

For positive ion mode, look for the [M+H]⁺ ion.

-

For negative ion mode, look for the [M-H]⁻ ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₈H₄BrClN₂O₂. The expected monoisotopic mass is approximately 274.92 g/mol .

Key Features to Observe:

-

Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. This provides a high degree of confidence in the elemental composition.

-

Molecular Ion:

-

In positive ESI-MS, the [M+H]⁺ ion will be observed around m/z 275.93.

-

In negative ESI-MS, the [M-H]⁻ ion will be observed around m/z 273.91.

-

-

Fragmentation: Tandem MS (MS/MS) of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is the loss of CO₂ from the carboxylic acid group.

Caption: A potential fragmentation pathway in negative ion ESI-MS/MS.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active agents.[1] Its unique electronic properties and structural versatility have propelled its derivatives into clinical trials for a spectrum of diseases, from oncology to neurodegenerative disorders. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is the architectural blueprint that dictates their physical properties and, crucially, their interaction with biological targets.

This guide focuses on a specific, highly functionalized derivative: 5-bromo-6-chloro-1H-indazole-3-carboxylic acid . While a definitive, publicly available crystal structure for this exact compound is not available at the time of this writing, this document will provide a comprehensive technical overview based on established principles of synthetic chemistry, crystallographic data of closely related analogs, and the known impact of halogen substitution on molecular architecture and biological activity. By synthesizing this information, we aim to provide researchers with a robust framework for understanding and utilizing this compound in their drug discovery and development endeavors.

The Strategic Synthesis of a Dihalogenated Indazole Carboxylic Acid

The synthesis of this compound necessitates a multi-step approach, leveraging established methodologies for the construction and functionalization of the indazole ring system. The following proposed synthetic pathway is a logical amalgamation of reported procedures for related analogs.

Proposed Synthetic Workflow

The synthesis commences with a commercially available substituted aniline, which undergoes diazotization and cyclization to form the indazole core, followed by halogenation and carboxylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, detailed procedure based on analogous syntheses.[2]

Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid

-

To a stirred solution of 2-amino-4-chlorobenzoic acid in a suitable organic solvent (e.g., ethanol), add a solution of sodium nitrite in water dropwise at 0-5 °C.

-

Maintain the temperature and stir for 1 hour.

-

Add a solution of ethyl pyruvate and a reducing agent (e.g., sodium sulfite) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-chloro-1H-indazole-3-carboxylic acid ethyl ester.

-

Hydrolyze the ester using a base (e.g., NaOH) in a mixture of water and ethanol to obtain 6-chloro-1H-indazole-3-carboxylic acid.

Step 2: Bromination to yield this compound

-

Dissolve 6-chloro-1H-indazole-3-carboxylic acid in concentrated sulfuric acid at 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water and dry under vacuum to afford the final product.

Unveiling the Molecular Architecture: A Predictive Crystal Structure Analysis

In the absence of a determined crystal structure for this compound, we can infer its key structural features by analyzing the crystallographic data of a close analog, 1-methyl-1H-indazole-3-carboxylic acid .[3][4]

Expected Molecular Geometry

The indazole ring system is inherently planar. The carboxylic acid group at the 3-position will likely be slightly twisted out of the plane of the bicyclic system. The bromine and chlorine atoms will be situated on the benzene ring portion of the indazole core.

| Parameter | Expected Value/Observation | Rationale |

| Indazole Ring | Planar | Aromatic bicyclic system. |

| Carboxylic Acid Torsion Angle | 10-20° | Steric hindrance with the indazole ring. |

| C-Br Bond Length | ~1.90 Å | Standard for aryl bromides. |

| C-Cl Bond Length | ~1.74 Å | Standard for aryl chlorides. |

| Intramolecular Hydrogen Bonding | Unlikely | No suitable donor-acceptor pairs. |

The Supramolecular Synthon: Hydrogen-Bonded Dimers

A key feature in the crystal packing of many carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties. In the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid, such dimers are observed, forming a robust supramolecular synthon.[3][4] It is highly probable that this compound will exhibit a similar hydrogen bonding pattern, leading to the formation of planar, dimeric units.

References

Substituted Indazole-3-Carboxylic Acids: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Executive Summary: The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, substituted indazole-3-carboxylic acids represent a particularly versatile class, with the carboxylic acid moiety serving as a crucial synthetic handle for extensive chemical modification.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound class. We will explore robust synthetic strategies for the core and its derivatives, delve into the critical structure-activity relationships (SAR) that govern biological function, and survey key therapeutic applications, including anti-inflammatory, anticancer, and central nervous system agents.[2][4][5] By integrating field-proven experimental protocols and mechanistic insights, this guide aims to serve as a comprehensive resource for the rational design and development of novel therapeutics based on the indazole-3-carboxylic acid framework.

The Indazole-3-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery due to its unique structural and electronic properties, which allow it to participate in various non-covalent interactions with biological macromolecules.[6] The introduction of a carboxylic acid group at the 3-position profoundly enhances its utility, providing a reactive site for the synthesis of esters, amides, and other functional groups. This versatility has enabled the exploration of vast chemical space, leading to the identification of potent modulators for a wide range of biological targets.

The significance of this scaffold is underscored by its presence in drugs like Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and its role as a key intermediate in the synthesis of numerous clinical candidates.[1][5] The ability to strategically introduce substituents on the indazole nitrogen atoms (N1 and N2) and the benzene ring, in addition to modifying the C3-carboxylic acid, allows for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.

Synthetic Strategies for the Indazole-3-Carboxylic Acid Core and its Derivatives

The synthesis of substituted indazole-3-carboxylic acids can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and safety considerations.

Core Synthesis: Key Methodologies

Method A: Lithiation and Carboxylation of N-Protected Indazole A prevalent laboratory-scale method involves the direct carboxylation of an N-protected indazole.[1][6] The rationale for N-protection, typically with a group like (2-trimethylsilyl)ethoxymethyl (SEM), is to prevent the highly acidic N-H proton from being abstracted by the strong base.[6][7] Once protected, the C3 position becomes the most acidic carbon-hydrogen bond, allowing for regioselective deprotonation with an organolithium reagent such as n-butyl lithium (n-BuLi). The resulting anion is then quenched with carbon dioxide (CO2) to install the carboxylic acid moiety.[1][6] Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid.

Method B: Diazonium-Free Routes for Scalability For industrial applications, safety and scalability are paramount. Diazonium-free routes, which avoid potentially explosive intermediates, are therefore preferred. One such method begins with the reaction of commercially available phenylhydrazine and benzaldehyde to form a benzaldehyde phenylhydrazone intermediate.[8] This is followed by a cyclization and oxidation sequence to construct the indazole core, providing a safer and more scalable process for producing the key indazole-3-carboxylic acid intermediate.[8]

Derivatization at the Carboxylic Acid: The Gateway to Amides

The most common and biologically significant derivatization of indazole-3-carboxylic acid is its conversion to an amide (carboxamide). This transformation is typically achieved through standard peptide coupling conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBT), or O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.[1][9]

N1-Alkylation: Modulating Physicochemical and Pharmacological Properties

Substitution at the N1 position is a critical strategy for modulating the target affinity, selectivity, and pharmacokinetic properties of indazole derivatives. A highly efficient method involves the direct and selective alkylation of indazole-3-carboxylic acid itself.[10] This approach has been shown to provide higher yields and better regioselectivity compared to the alkylation of the corresponding methyl ester, which can sometimes suffer from poor selectivity.[10] This direct method is particularly valuable in the synthesis of N-substituted indazole-3-carboxamides, a class that includes synthetic cannabinoids and other potent biological modulators.[10]

Key Biological Targets and Therapeutic Applications

The structural versatility of substituted indazole-3-carboxylic acids has led to their application across multiple therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity: CRAC Channel Blockade

A significant breakthrough in the field was the discovery of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[4][11] These channels are critical for the function of mast cells, which play a central role in allergic and inflammatory responses.[12] Blocking the influx of extracellular calcium through CRAC channels stabilizes mast cells, preventing the release of pro-inflammatory mediators like histamine and tumor necrosis factor-alpha (TNFα).[4]

The structure-activity relationship (SAR) studies for these compounds revealed a crucial and unexpected finding: the regiochemistry of the amide linker is determinative for activity.[11] Derivatives with a 'reversed' amide linkage (-CO-NH-Ar) were found to be potent inhibitors with sub-micromolar IC50 values, whereas the isomeric 'normal' amide derivatives (-NH-CO-Ar) were largely inactive.[4][12] This discovery highlights the precise structural requirements for CRAC channel inhibition and has opened new avenues for the development of novel immunomodulators for diseases like cancer and autoimmune disorders.[11]

Anticancer Applications

The indazole scaffold is a well-established pharmacophore in oncology.[2] Several FDA-approved small molecule anticancer drugs feature this core structure. Derivatives of indazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines.[2] Their mechanisms of action are diverse and include:

-

Induction of Apoptosis: Certain compounds promote programmed cell death by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[2]

-

Kinase Inhibition: The indazole amide framework has been successfully employed to develop inhibitors of key signaling kinases, such as ERK1/2, which are often dysregulated in cancer.[13]

-

PARP-1 Inhibition: N-substituted indazole-3-carboxamides have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making them attractive targets for combination therapy with DNA-damaging agents.[14]

Central Nervous System (CNS) Applications

The indazole core is also important in the development of CNS-active agents. As mentioned, Granisetron (an N-substituted indazole-3-carboxamide) is a potent 5-HT3 antagonist.[1] This demonstrates that by carefully selecting substituents, the scaffold can be tailored to interact with neurotransmitter receptors, opening possibilities for treating a range of psychiatric and neurological disorders.[8]

| Compound Class | Biological Target | Reported Activity (IC50) | Therapeutic Area | Reference |

| Indazole-3-carboxamides | CRAC Channel | 0.28 - 1.51 µM | Inflammation, Autoimmunity | [4][11] |

| N-substituted Indazole-3-carboxamides | PARP-1 | 6.8 µM | Cancer | [14] |

| Indazole-3-carboxamides | ERK1/2 Kinase | Potent Inhibition | Cancer | [13] |

| Indazole Derivatives | Various Cancer Cell Lines | 0.23 - 1.15 µM | Cancer | [2] |

| Granisetron | 5-HT3 Receptor | Antagonist | Antiemetic (CNS) | [1][5] |

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as representative examples of the synthesis and biological evaluation of a substituted indazole-3-carboxylic acid derivative, emphasizing self-validating steps to ensure trustworthiness and reproducibility.

Protocol: Synthesis of a Representative N1-Substituted Indazole-3-Carboxamide

This protocol is adapted from the synthesis of potent CRAC channel blockers.[4] It describes the N1-alkylation of indazole-3-carboxylic acid followed by amide coupling.

Step 1: N1-Alkylation of Indazole-3-Carboxylic Acid

-

To a solution of indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the desired alkylating agent (e.g., 2,4-dichlorobenzyl chloride, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by adding ice-cold water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the N1-substituted indazole-3-carboxylic acid.

-

Validation: Confirm the structure and purity via ¹H NMR and LC-MS.

Step 2: Amide Coupling

-

Suspend the N1-substituted indazole-3-carboxylic acid (1.0 equiv) from Step 1 in anhydrous dichloromethane (DCM) or DMF.

-

Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (if using DCM as solvent) at 0 °C. Stir for 1-2 hours until gas evolution ceases, forming the acyl chloride intermediate. Remove excess oxalyl chloride under reduced pressure.

-

In a separate flask, dissolve the desired aryl amine (ArNH2, 1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM.

-

Add the solution of the in-situ generated acyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography or preparative HPLC.

-

Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, and assess purity by HPLC (>95%).

Protocol: In Vitro Calcium Influx Assay for CRAC Channel Activity

This protocol, based on methods used for RBL-2H3 cells, evaluates a compound's ability to block CRAC channels.[4]

-

Cell Culture: Culture RBL-2H3 mast cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Add varying concentrations of the synthesized indazole-3-carboxamide derivatives to the wells and incubate for a specified time (e.g., 15-30 minutes).

-

CRAC Channel Activation: To activate the CRAC channels, add Thapsigargin (a SERCA inhibitor that depletes ER calcium stores) to all wells except the negative controls.[4]

-

Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths (e.g., 485/520 nm for Fluo-4) over time.

-

Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the vehicle control (e.g., DMSO). Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion and Future Perspectives

Substituted indazole-3-carboxylic acids continue to be a highly productive scaffold in the pursuit of novel therapeutics. Their synthetic tractability, coupled with the profound biological activities of their derivatives, ensures their continued relevance in drug discovery. The critical SAR insights, such as the importance of amide bond regiochemistry for CRAC channel inhibitors, demonstrate that subtle structural modifications can lead to dramatic gains in potency and selectivity.

Future research will likely focus on several key areas:

-

Exploring Novel Substitution Patterns: The systematic exploration of substituents on both the indazole core and the derivatized side chains will undoubtedly uncover new biological activities.

-

Development of Covalent and Targeted Inhibitors: Leveraging the indazole core to design targeted covalent inhibitors or drug conjugates could lead to more potent and durable therapeutic effects.

-

Application to New Biological Targets: As our understanding of disease biology grows, the indazole-3-carboxylic acid library can be screened against new and emerging targets to identify starting points for novel drug discovery programs.

By building on the solid foundation of chemical synthesis and biological understanding detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1] This versatility has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates for various therapeutic areas, most notably in oncology. This technical guide provides an in-depth exploration of the key biological targets of indazole derivatives, offering insights into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows employed for their identification and characterization. We will delve into the major classes of targets, including protein kinases, DNA repair enzymes, immunomodulatory enzymes, and epigenetic modulators, providing detailed protocols and data interpretation strategies to empower researchers in their drug discovery endeavors.

The Indazole Core: A Foundation for Versatile Molecular Recognition

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally more stable and is the predominant form in many biologically active derivatives.[2] The unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make the indazole scaffold an excellent starting point for the design of potent and selective inhibitors for a diverse range of protein targets.[3]

Protein Kinases: A Major Arena for Indazole Derivatives

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] Indazole derivatives have proven to be highly effective kinase inhibitors, with several approved drugs targeting this enzyme class.[5]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7] Indazole-based compounds, such as Pazopanib and Axitinib , are potent multi-targeted tyrosine kinase inhibitors that prominently feature VEGFR inhibition in their activity profile.

Mechanism of Action: Indazole-based VEGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[8]

VEGFR Signaling Pathway and Point of Inhibition

dot graph "VEGFR_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR2 [label="P-VEGFR2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazole_Inhibitor [label="Indazole Derivative\n(e.g., Pazopanib, Axitinib)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> P_VEGFR2 [label="Dimerization &\nAutophosphorylation"]; Indazole_Inhibitor -> VEGFR2 [label="Inhibits ATP binding", style=dashed, color="#EA4335"]; P_VEGFR2 -> {PLCg, PI3K}; PLCg -> RAS; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> {Proliferation, Migration}; AKT -> Survival; } caption [label="VEGFR2 signaling pathway and inhibition by indazole derivatives.", fontname="Arial", fontsize=10];

Other Clinically Relevant Kinase Targets

Beyond VEGFRs, indazole derivatives have shown potent inhibitory activity against a range of other kinases implicated in cancer and other diseases:

-

c-Met: The receptor for hepatocyte growth factor (HGF), c-Met is often overexpressed or mutated in various cancers, promoting tumor growth, invasion, and metastasis.

-

Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements involving the ALK gene are oncogenic drivers in certain cancers, such as non-small cell lung cancer. Entrectinib is an indazole-based inhibitor of ALK, ROS1, and TRK kinases.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various developmental syndromes and cancers.

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target in cancer therapy due to its role in mitosis.[9]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease, making it a key therapeutic target.[10]

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential for the identification and characterization of novel kinase inhibitors. The following workflow outlines the key experimental stages:

Kinase Inhibitor Discovery Workflow

// Nodes HTS [label="High-Throughput Screening\n(HTRF, AlphaLISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="IC50 Determination\n(Biochemical Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Kinome Profiling\n(Kinase Panel Screen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Assays [label="Cell-Based Assays\n(Target Engagement, Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#FFFFFF"];

// Edges HTS -> Hit_ID; Hit_ID -> IC50; IC50 -> Selectivity; Selectivity -> Cell_Assays; Cell_Assays -> In_Vivo; In_Vivo -> Lead_Opt; Lead_Opt -> IC50 [style=dashed, label="Iterative\nDesign"]; } caption [label="Workflow for the discovery and characterization of kinase inhibitors.", fontname="Arial", fontsize=10];

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro potency of an indazole derivative against VEGFR-2 kinase activity.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.

Materials:

-

Recombinant human VEGFR-2 (KDR) enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Indazole derivative (test compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indazole derivative in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reaction Setup:

-

Add kinase buffer to all wells.

-

Add the diluted indazole derivative to the test wells.

-

Add vehicle (DMSO in kinase buffer) to the positive control (100% activity) and negative control (no enzyme) wells.

-

Add the VEGFR-2 enzyme to the test and positive control wells. Add an equal volume of kinase buffer to the negative control wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add a solution of ATP and the peptide substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Detection: Add the luminescence-based ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

-

Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of kinase inhibition for each concentration of the indazole derivative relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

DNA Repair Enzymes: Targeting the Achilles' Heel of Cancer Cells

Inhibiting DNA repair pathways is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other repair mechanisms. Indazole derivatives have been successfully developed as inhibitors of Poly (ADP-ribose) polymerase (PARP).

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, leads to synthetic lethality. Niraparib is an indazole-based PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.

Mechanism of Action: Indazole-based PARP inhibitors act as catalytic inhibitors, competing with NAD+ at the active site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, which are necessary for the recruitment of other DNA repair proteins to the site of damage.

PARP in DNA Damage Response and Inhibition

// Nodes SSB [label="Single-Strand Break (SSB)", shape=ellipse, fillcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR [label="PARylation", shape=ellipse, fillcolor="#FFFFFF"]; Recruitment [label="Recruitment of\nRepair Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; SSB_Repair [label="SSB Repair", shape=ellipse, fillcolor="#FFFFFF"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#FFFFFF"]; DSB [label="Double-Strand Break (DSB)", shape=ellipse, fillcolor="#FFFFFF"]; HR_Repair [label="Homologous Recombination\n(HR) Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability", shape=ellipse, fillcolor="#FFFFFF"]; Indazole_Inhibitor [label="Indazole Derivative\n(e.g., Niraparib)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; BRCA_deficient [label="BRCA-deficient\nCancer Cell", style=dashed, shape=plaintext]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SSB -> PARP [label="Activates"]; PARP -> PAR [label="Catalyzes"]; PAR -> Recruitment; Recruitment -> SSB_Repair; SSB -> Replication [label="If unrepaired"]; Replication -> DSB; DSB -> HR_Repair [label="Repaired by"]; HR_Repair -> Cell_Viability; Indazole_Inhibitor -> PARP [label="Inhibits", style=dashed, color="#EA4335"]; PARP -> SSB_Repair [style=invis]; DSB -> Apoptosis [label="If HR is deficient"]; } caption [label="Role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.", fontname="Arial", fontsize=10];

Immunomodulatory Enzymes: Unleashing the Immune System Against Cancer

Modulating the tumor microenvironment to enhance the anti-tumor immune response is a cornerstone of modern cancer therapy. Indazole derivatives have been investigated as inhibitors of enzymes that play a key role in immune suppression.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[11] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, both of which suppress T-cell function and promote an immunosuppressive environment.[12]

Mechanism of Action: Indazole-based IDO1 inhibitors are being developed to block the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites.[13] This is expected to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

Epigenetic Modulators: Rewriting the Cancer Code

Epigenetic modifications, such as histone acetylation and methylation, play a crucial role in regulating gene expression without altering the DNA sequence.[14][15] The enzymes responsible for these modifications are attractive targets for cancer therapy. Indazole derivatives are emerging as promising inhibitors of epigenetic modulators.[16]

Histone Deacetylases (HDACs)

HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[17] Overexpression of certain HDACs is associated with the silencing of tumor suppressor genes.[18] Indazole-based HDAC inhibitors have been designed to restore the expression of these genes and induce apoptosis in cancer cells.[19]

Bromodomains

Bromodomains are "reader" domains that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[20] The bromodomain and extra-terminal (BET) family of proteins, which includes BRD4, are key regulators of oncogenes like c-Myc. Indazole derivatives are being explored as inhibitors of BET bromodomains to downregulate the expression of these oncogenes.[20]

Experimental Workflow for Characterizing Epigenetic Modulator Inhibitors

The evaluation of inhibitors targeting epigenetic modulators requires a combination of biochemical and cellular assays.

Epigenetic Inhibitor Characterization Workflow

// Nodes Biochemical_Assay [label="Biochemical Assay\n(HDAC/Bromodomain Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="Target Engagement\n(Cellular Thermal Shift Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Histone Modification Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(qPCR/RNA-seq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Phenotype [label="Cellular Phenotypic Assays\n(Apoptosis, Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Biochemical_Assay -> CETSA; CETSA -> Western_Blot; Western_Blot -> Gene_Expression; Gene_Expression -> Cell_Phenotype; } caption [label="Workflow for characterizing inhibitors of epigenetic modulators.", fontname="Arial", fontsize=10];

Detailed Protocol: Fluorometric HDAC Activity Assay

This protocol provides a general method for measuring the activity of HDACs and the potency of indazole-based inhibitors.

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of HDAC activity, the acetyl group is removed, and a developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

Materials:

-

Purified HDAC enzyme or nuclear extract containing HDAC activity

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

Indazole derivative (test compound) dissolved in DMSO

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Developer solution

-

Black, flat-bottom 96- or 384-well plates

-

Multichannel pipettes

-

Fluorescence plate reader

Procedure:

-

Compound and Enzyme Preparation:

-

Prepare serial dilutions of the indazole derivative and the positive control inhibitor in HDAC assay buffer.

-

Dilute the HDAC enzyme or nuclear extract to the desired concentration in HDAC assay buffer.

-

-

Reaction Setup:

-

Add HDAC assay buffer to all wells.

-

Add the diluted indazole derivative or positive control to the respective wells. Add vehicle to the control wells.

-

Add the diluted HDAC enzyme or nuclear extract to all wells except the "no enzyme" control.

-

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Add the developer solution to all wells. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis:

-

Subtract the background fluorescence ("no enzyme" control) from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the indazole derivative relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Assays for Functional Characterization

Beyond biochemical assays, it is crucial to evaluate the effects of indazole derivatives in a cellular context.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Target Deconvolution and Engagement

For hits identified through phenotypic screening, or to confirm the on-target activity of a designed inhibitor, it is essential to identify the specific cellular target(s).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and cell lysates.[22]

Principle: The binding of a ligand (e.g., an indazole derivative) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells or lysates are heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.[23]

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable framework in the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, from protein kinases to epigenetic modulators, underscores its importance in drug discovery. The ongoing exploration of new indazole derivatives, coupled with advanced screening technologies and a deeper understanding of disease biology, promises to deliver the next generation of innovative medicines. This guide provides a comprehensive overview of the key biological targets of indazole derivatives and the experimental methodologies required for their characterization, serving as a valuable resource for researchers dedicated to advancing the field of drug development.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology 2e, Genetics, Gene Expression, Eukaryotic Epigenetic Gene Regulation | OpenEd CUNY [opened.cuny.edu]

- 6. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fortislife.com [fortislife.com]

- 12. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. content.abcam.com [content.abcam.com]

- 22. news-medical.net [news-medical.net]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

use of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a chemical intermediate

An In-Depth Guide to the Strategic Application of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid as a Chemical Intermediate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. As a bioisostere of the native indole nucleus, it is frequently incorporated into small molecules designed to modulate enzyme and receptor activity.[1][2] Its derivatives have found application as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5]

Within this important class of heterocycles, This compound stands out as a particularly versatile and powerful chemical intermediate. Its strategic arrangement of functional groups—a reactive carboxylic acid and two distinct halogen atoms—provides chemists with a trifecta of synthetic handles to systematically build and optimize complex drug candidates. The carboxylic acid at the 3-position is an ideal anchor for amide bond formation, a ubiquitous linkage in pharmaceuticals.[6][7] Concurrently, the bromine and chlorine atoms at the 5- and 6-positions serve as orthogonal sites for late-stage functionalization via cross-coupling reactions and can play a direct role in enhancing target binding affinity through halogen bonding.

This guide provides a detailed exploration of the applications and experimental protocols for this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture.

Physicochemical and Handling Properties

A thorough understanding of a starting material's properties is fundamental to successful and safe experimentation. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrClN₂O₂ | [8] |

| Molecular Weight | 275.49 g/mol | [8] |

| Appearance | Typically a solid (e.g., off-white to yellow powder) | [9][10] |

| Storage | Sealed in a dry environment, store at 2-8°C | |

| Key Functional Groups | Carboxylic Acid, Aryl Bromide, Aryl Chloride, Indazole NH | N/A |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic carboxylic acids apply.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[12][14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] In case of ingestion, rinse mouth and seek immediate medical attention.[11][12]

-

Stability: The compound is generally stable under recommended storage conditions.[13] Avoid strong oxidizing agents.[13]

Core Application: A Multi-Functional Linchpin in Kinase Inhibitor Synthesis

The primary application of this compound is as a central building block for potent and selective protein kinase inhibitors.[15][16] The molecule's design allows for a modular and convergent synthetic strategy where different fragments of the final drug can be systematically introduced.

-

The Indazole Core as a Hinge-Binder: The N1-H of the indazole ring often acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

-

The C3-Carboxylic Acid for Amide Coupling: The carboxylic acid is the primary point of diversification. It is readily activated to form an amide bond with a vast library of commercially available amines. This reaction constructs the main body of the inhibitor, which explores other regions of the ATP pocket to confer potency and selectivity.[7][17]

-

The C5-Bromo and C6-Chloro Substituents for SAR Exploration:

-

Direct Binding Contribution: The electron-withdrawing nature of the halogens can modulate the acidity of the indazole N-H, fine-tuning the strength of the hinge-binding interaction. Furthermore, these halogens can form favorable halogen bonds with backbone carbonyls or other residues in the active site.

-

Vector for Cross-Coupling: The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the introduction of aryl or heteroaryl groups that can extend into the solvent-exposed region of the kinase, a common strategy for improving pharmacokinetic properties and achieving subtype selectivity.[2]

-

The following diagram illustrates the strategic role of this intermediate in assembling a hypothetical kinase inhibitor.

Caption: Strategic synthesis of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound. Researchers should optimize conditions based on their specific substrates.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol describes a standard and reliable method for forming an amide bond between the title intermediate and a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a common strategy that minimizes side reactions.[4][17][18]

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine nucleophile to yield the desired amide.[18] A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the HOBt, ensuring the reacting amine remains in its free, nucleophilic state.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

-